

Eliprodil: An In-depth Technical Guide to its Investigational New Drug History

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Compound of Interest

Compound Name: *Eliprodil*

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Abstract

Eliprodil (SL-82.0715) is an investigational new drug that emerged as a promising neuroprotective agent in the late 1980s and early 1990s. Its development was predicated on a targeted pharmacological approach to mitigating the neuronal damage associated with ischemic stroke and other excitotoxic conditions. As a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit, **Eliprodil** represented a novel strategy to intervene in the glutamate-mediated excitotoxic cascade. This technical guide provides a comprehensive overview of the investigational history of **Eliprodil**, detailing its mechanism of action, preclinical evidence, and clinical development. The document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes the underlying signaling pathways. Despite its promising preclinical profile, the clinical development of **Eliprodil** was ultimately halted, a pivotal event that contributed to a broader re-evaluation of the therapeutic window and translational challenges in the development of neuroprotective agents for acute ischemic stroke.

Introduction

Glutamate-mediated excitotoxicity is a key pathological process in the neuronal damage observed following ischemic stroke.^[1] The overactivation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors, leads to excessive calcium influx and the initiation of intracellular signaling cascades that culminate in neuronal death.^[1] **Eliprodil**

was developed by Synthélabo Recherche as a non-competitive antagonist of the NMDA receptor with a unique mechanism of action.[1][2] It selectively inhibits the NR2B (GLUN2B) subtype of the NMDA receptor at submicromolar concentrations by interacting with the polyamine modulatory site.[3] This selectivity was hypothesized to offer a more favorable therapeutic window and a better side-effect profile compared to non-selective NMDA receptor antagonists.

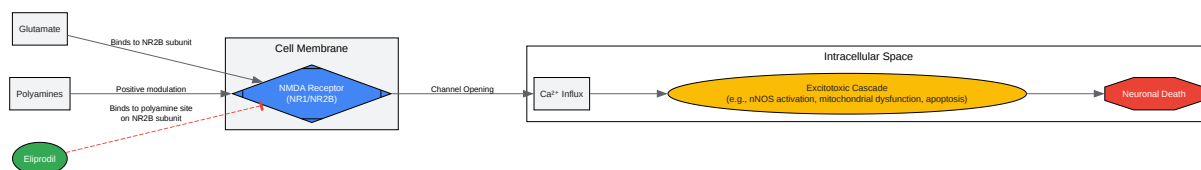
Mechanism of Action

Eliprodil exerts its neuroprotective effects through a distinct interaction with the NMDA receptor complex. It acts as a non-competitive antagonist, meaning it does not directly compete with glutamate or glycine for their binding sites. Instead, it binds to the polyamine modulatory site on the NR2B subunit. The binding of **Eliprodil** to this site allosterically inhibits the opening of the ion channel, thereby reducing the influx of calcium ions in response to glutamate stimulation.

The selectivity of **Eliprodil** for the NR2B subunit is a key feature of its pharmacological profile. The related compound, ifenprodil, was shown to antagonize NR1A/NR2B receptors with high affinity ($IC_{50} = 340\text{nM}$) in a voltage-independent manner, while having a much lower affinity for the NR1A/NR2A subtype ($IC_{50} = 146\mu\text{M}$). **Eliprodil** itself demonstrated an IC_{50} of $3.0\mu\text{M}$ at NR1A/NR2B receptors, with no significant activity at NR1A/NR2A receptors ($IC_{50} > 100\mu\text{M}$). This subunit selectivity was thought to be advantageous, as NR2B-containing receptors are predominantly expressed in the forebrain and have been implicated in pathological excitotoxicity, while NR2A-containing receptors are more involved in normal synaptic transmission.

Signaling Pathway

The primary mechanism of **Eliprodil**'s action is the attenuation of the excitotoxic cascade initiated by excessive NMDA receptor activation. The following diagram illustrates the signaling pathway modulated by **Eliprodil**.



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Figure 1: Eliprodil's Modulation of the NMDA Receptor Signaling Pathway.

Preclinical Development

Eliprodil demonstrated significant neuroprotective effects in a variety of preclinical models of cerebral ischemia and excitotoxicity.

In Vitro Studies

In vitro experiments provided the initial evidence for **Eliprodil's** mechanism of action and neuroprotective potential.

Model	Key Findings	Quantitative Data	Reference
Cultured Spinal Cord Neurons	Non-competitively antagonized NMDA-induced depolarization.	-	
Rat Cerebellar Slices	Antagonized NMDA-stimulated cGMP production.	IC50 = 10 μ M	
Rat Striatal Slices	Antagonized NMDA-evoked acetylcholine release.	IC50 = 6.6 μ M	
Xenopus Oocytes expressing rat NR1A/NR2B receptors	Antagonized NMDA-induced currents.	IC50 = 3.0 μ M	
Hippocampal Slices (Hypoxia Model)	Improved recovery of excitatory postsynaptic potentials.	EC50 \approx 0.5 μ M	

In Vivo Studies

Eliprodil's efficacy was further evaluated in several animal models of stroke.

Animal Model	Route of Administration	Key Findings	Quantitative Data	Reference
Rat (Middle Cerebral Artery Occlusion)	Oral	Reduced infarction volume.	34% reduction at 1 mg/kg; 48% reduction at 10 mg/kg	
Cat (Middle Cerebral Artery Occlusion)	Intravenous	Dose-related reduction in infarct volume.	42% reduction at 3 mg/kg	
Mouse (Focal Ischemia)	Intraperitoneal, Oral	Neuroprotective with a therapeutic window of 2-4 hours post-occlusion.	-	
Rat (Cerebral Trauma)	-	Extensive neuroprotection with a therapeutic window of ~18 hours.	-	

Experimental Protocols

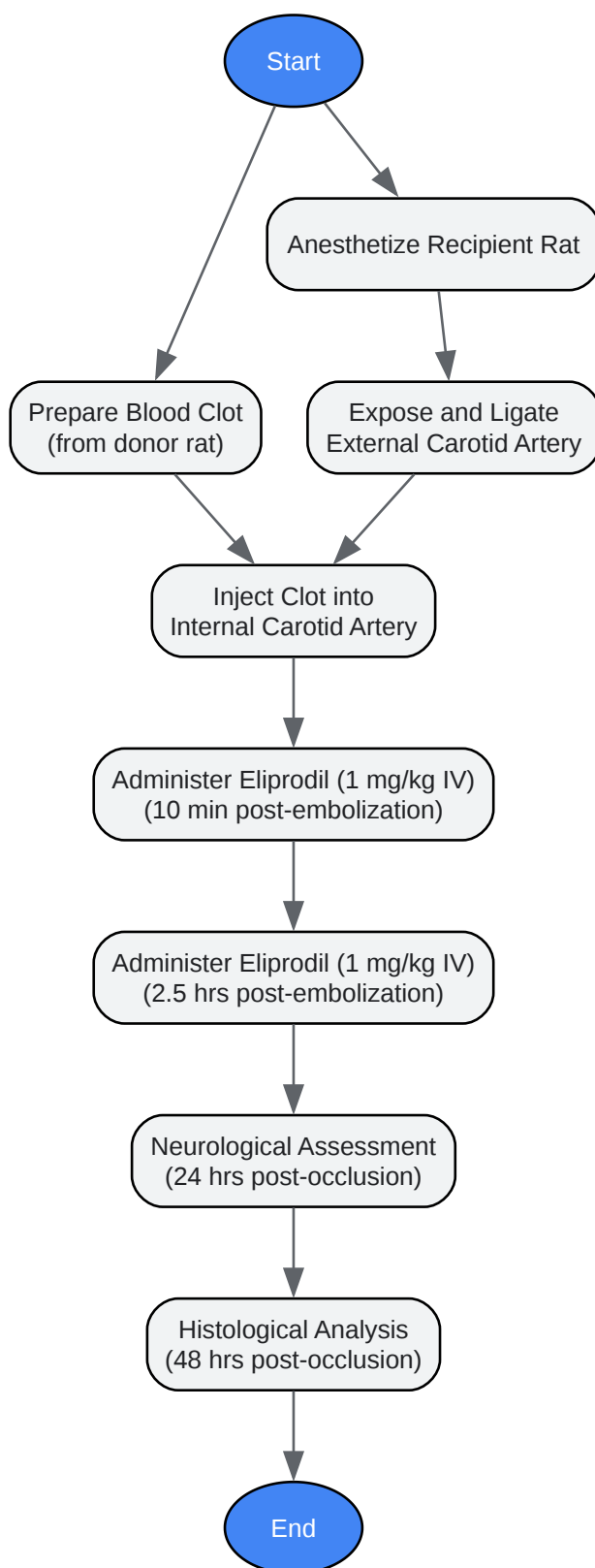
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for representative preclinical studies of **Eliprodil**.

Rat Model of Thromboembolic Stroke

This model was utilized to assess the neuroprotective effects of **Eliprodil** in a clinically relevant setting of embolic stroke.

- Animal Model: Male Sprague-Dawley rats.

- Induction of Ischemia:
 - A blood clot is prepared from a donor rat.
 - The recipient rat is anesthetized, and the external carotid artery is exposed and ligated.
 - The prepared blood clot is injected into the internal carotid artery to induce embolization of the middle cerebral artery.
- Drug Administration: **Eliprodil** (1 mg/kg) is administered intravenously at 10 minutes and 2.5 hours after embolization.
- Outcome Measures:
 - Neurological Deficit Score: Assessed at 24 hours post-occlusion using a standardized scoring system.
 - Infarct Volume: Determined by histological analysis of brain sections stained with 2,3,5-triphenyltetrazolium chloride (TTC) at 48 hours post-occlusion.



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Figure 2: Experimental Workflow for the Rat Thromboembolic Stroke Model.

Clinical Development

The clinical development of **Eliprodil** progressed through early-phase trials in healthy volunteers and patients, culminating in a Phase III trial for acute ischemic stroke.

Phase I and II Studies

Information on the early-phase clinical trials of **Eliprodil** is limited in the public domain. Studies in healthy volunteers established a dose-dependent prolongation of the corrected QT (QTc) interval, along with vertigo and drowsiness, as dose-limiting toxicities. Doses of up to 60 mg orally were administered to volunteers. In stroke patients, intravenous doses of 1.5 and 3 mg twice daily for 3 days, followed by oral doses of 5 to 10 mg twice daily for 11 days, were reportedly well-tolerated without significant psychological or cardiovascular side effects.

Phase III Trial and Discontinuation

A Phase III clinical trial was initiated to evaluate the efficacy and safety of **Eliprodil** in the treatment of acute ischemic stroke. However, in February 1996, Synthélabo announced the discontinuation of this trial. The decision was based on the results of a planned interim analysis which indicated a lack of efficacy. This outcome was a significant setback for the development of neuroprotective agents for stroke and contributed to a broader understanding of the difficulties in translating preclinical findings to clinical success in this therapeutic area.

Conclusion

The investigational new drug history of **Eliprodil** is a salient case study in the development of neuroprotective agents. Its targeted mechanism of action, selective for the NR2B subunit of the NMDA receptor, represented a sophisticated pharmacological approach to mitigating excitotoxic neuronal injury. Preclinical studies consistently demonstrated its neuroprotective efficacy in various models of cerebral ischemia. However, the failure of **Eliprodil** in a Phase III clinical trial for acute ischemic stroke underscored the significant challenges in translating these promising preclinical findings into clinical benefit. Factors such as the narrow therapeutic window for intervention in stroke, the heterogeneity of the patient population, and the complexity of the underlying pathophysiology likely contributed to this outcome. The story of **Eliprodil** remains a valuable lesson for researchers and drug developers in the field of neuroprotection, emphasizing the critical importance of robust translational research and innovative clinical trial design.

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